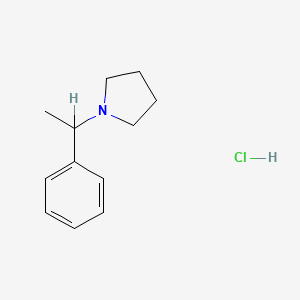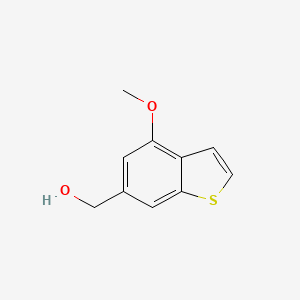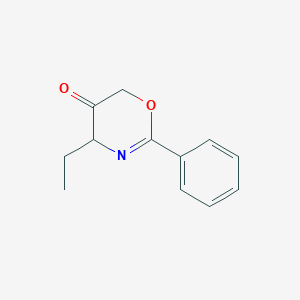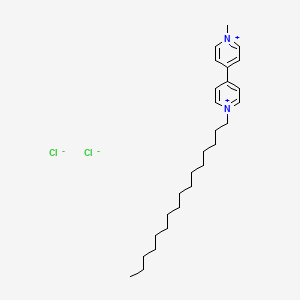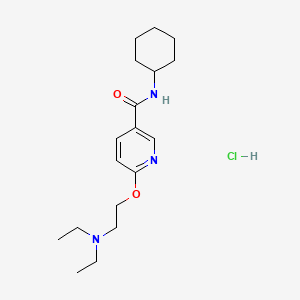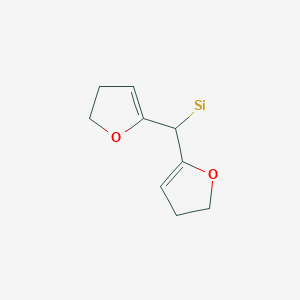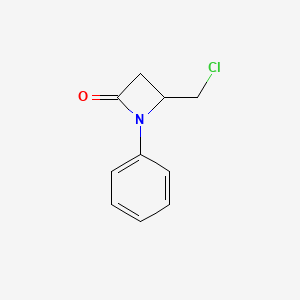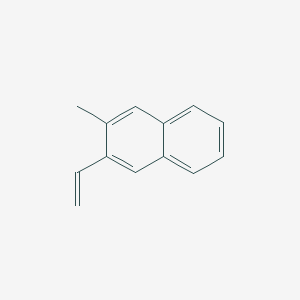
2-Ethenyl-3-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-3-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a naphthalene ring system with an ethenyl group at the second position and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, starting with 2-methylnaphthalene, a Friedel-Crafts alkylation reaction can be employed to introduce the ethenyl group at the desired position. This reaction typically requires the use of an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as those described for laboratory synthesis. The choice of catalysts, solvents, and reaction parameters can be optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
2-Ethenyl-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 2-ethyl-3-methylnaphthalene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring, such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
科学研究应用
2-Ethenyl-3-methylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Ethenyl-3-methylnaphthalene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Specific pathways and targets depend on the nature of the derivative and its intended application.
相似化合物的比较
Similar Compounds
2-Methylnaphthalene: Lacks the ethenyl group, making it less reactive in certain substitution reactions.
3-Methylnaphthalene: Similar structure but without the ethenyl group, affecting its chemical properties and reactivity.
2-Ethenylnaphthalene: Similar but lacks the methyl group, influencing its physical and chemical behavior.
Uniqueness
2-Ethenyl-3-methylnaphthalene is unique due to the presence of both ethenyl and methyl groups on the naphthalene ring, which imparts distinct reactivity and potential for diverse applications. Its dual substitution pattern allows for selective functionalization and exploration of various chemical and biological properties.
属性
CAS 编号 |
76293-32-8 |
|---|---|
分子式 |
C13H12 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-ethenyl-3-methylnaphthalene |
InChI |
InChI=1S/C13H12/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h3-9H,1H2,2H3 |
InChI 键 |
CMXSWRSSTPMRKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


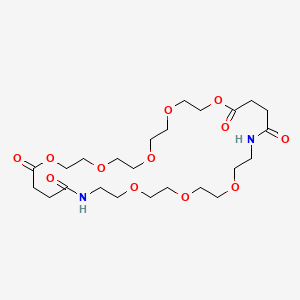

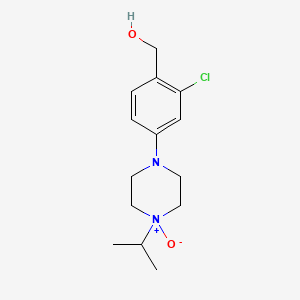

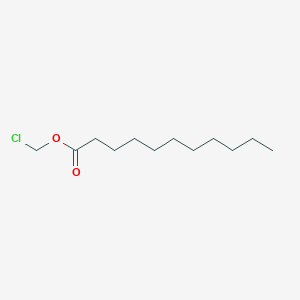
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

